molecular formula C14H16O B11901708 1-Ethoxy-2-ethylnaphthalene

1-Ethoxy-2-ethylnaphthalene

Cat. No.: B11901708
M. Wt: 200.28 g/mol
InChI Key: AQXPXCOYYGCHTD-UHFFFAOYSA-N
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Description

1-Ethoxy-2-ethylnaphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of an ethoxy group and an ethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-ethylnaphthalene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-ethylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like bromine or nitric acid in the presence of a catalyst are used for substitution reactions.

Major Products:

Scientific Research Applications

1-Ethoxy-2-ethylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethoxy-2-ethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 2-Ethylnaphthalene
  • 1-Ethoxynaphthalene
  • 2-Ethoxynaphthalene

Comparison: 1-Ethoxy-2-ethylnaphthalene is unique due to the presence of both ethoxy and ethyl groups on the naphthalene ring. This dual substitution pattern imparts distinct chemical properties and reactivity compared to its analogs. For instance, 2-ethylnaphthalene lacks the ethoxy group, which affects its solubility and reactivity in certain chemical reactions .

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-ethoxy-2-ethylnaphthalene

InChI

InChI=1S/C14H16O/c1-3-11-9-10-12-7-5-6-8-13(12)14(11)15-4-2/h5-10H,3-4H2,1-2H3

InChI Key

AQXPXCOYYGCHTD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2C=C1)OCC

Origin of Product

United States

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